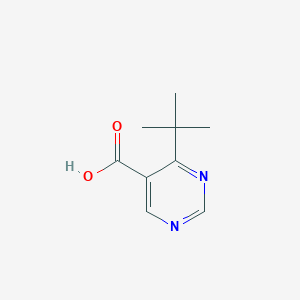
4-Tert-butylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position, making it a unique derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve:
Formation of an intermediate: Reacting the aniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the pyrimidine ring.
Introduction of tert-butyl and carboxylic acid groups: Subsequent reactions introduce the tert-butyl group at the 4-position and the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
4-Tert-butylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
4-Tert-butylpyridine: Similar in structure but lacks the carboxylic acid group.
5-Carboxypyrimidine: Contains the carboxylic acid group but lacks the tert-butyl group.
4-Tert-butyl-2,6-dimethylpyrimidine: Features additional methyl groups at the 2 and 6 positions.
Uniqueness: 4-Tert-butylpyrimidine-5-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and diverse reactivity in chemical synthesis.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-tert-butylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)7-6(8(12)13)4-10-5-11-7/h4-5H,1-3H3,(H,12,13) |
InChI Key |
MRVNYZDIGPGEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


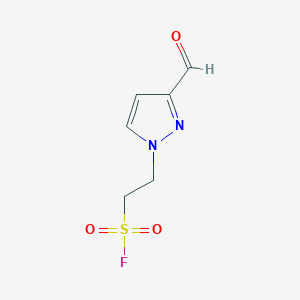
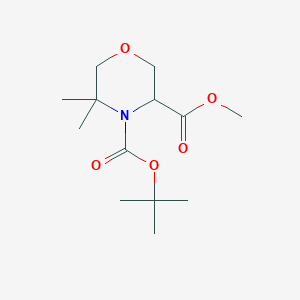
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)

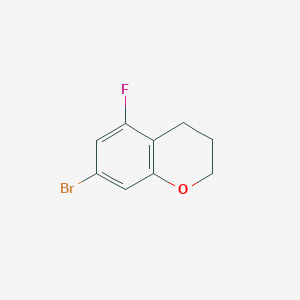
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
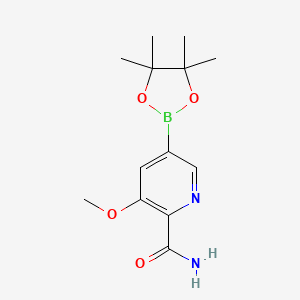
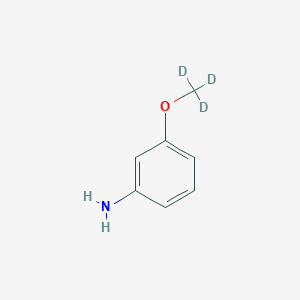

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
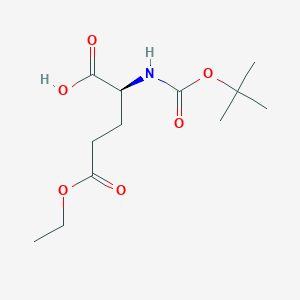
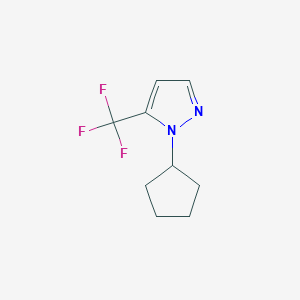
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
